Sulfur dichloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in aliphatic hydrocarbons; very soluble in benzene and carbon tetrachloridesoluble in hexanethis compound is miscible with many inorganic and organic covalent compounds such as liquid so2, s2cl2, socl2, so2cl2, chlorohydrocarbons, and benzene.solubility in water: reaction. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

chloro thiohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2S/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMUJAIKEJWSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

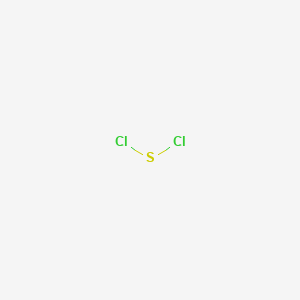

S(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2S, SCl2 | |

| Record name | SULFUR DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sulfur dichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfur_dichloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051538 | |

| Record name | Sulphur dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A fuming red to reddish-brown liquid with a chlorine odor; [HSDB], RED-TO-BROWN FUMING LIQUID WITH PUNGENT ODOUR. | |

| Record name | Sulfur dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

59 °C, 59 °C (decomp) | |

| Record name | Sulfur dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

245 °F (118 °C) (open cup) | |

| Record name | SULFUR DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in aliphatic hydrocarbons; very soluble in benzene and carbon tetrachloride, Soluble in hexane, Sulfur dichloride is miscible with many inorganic and organic covalent compounds such as liquid SO2, S2Cl2, SOCl2, SO2Cl2, chlorohydrocarbons, and benzene., Solubility in water: reaction | |

| Record name | SULFUR DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.621 at 15 °C/15 °C, Relative density (water = 1): 1.6 | |

| Record name | SULFUR DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.55 (Air = 1), Relative vapor density (air = 1): 3.6 | |

| Record name | SULFUR DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

21.6 kPa /162 mm Hg/ at 20 °C, Vapor pressure, kPa at 20 °C: 23 | |

| Record name | SULFUR DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Red viscous liquid, Reddish-brown liquid | |

CAS No. |

10545-99-0 | |

| Record name | Sulfur dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10545-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010545990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur dichloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfur chloride (SCl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulphur dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphur dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFUR DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q6684WQ9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFUR DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-122 °C, -78 °C | |

| Record name | SULFUR DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Sulfur dichloride synthesis from elemental sulfur and chlorine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sulfur dichloride (SCl₂) from elemental sulfur and chlorine. It covers the fundamental chemical principles, detailed experimental protocols for both laboratory and industrial scales, purification techniques, and critical safety considerations. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound as a reagent or intermediate.

Introduction

This compound is a cherry-red, fuming liquid with the chemical formula SCl₂. It is a valuable and versatile reagent in organic and inorganic synthesis, primarily used for the introduction of sulfur atoms into molecules and as a precursor for the synthesis of other sulfur-containing compounds. Its reactivity stems from the electrophilic nature of the sulfur atom and the presence of two reactive sulfur-chlorine bonds.

The synthesis of this compound is primarily achieved through the direct reaction of elemental sulfur with chlorine gas. The process is typically conducted in two stages, with the initial formation of dithis compound (S₂Cl₂) followed by its further chlorination to yield this compound.

Reaction Kinetics and Thermodynamics

The synthesis of this compound from elemental sulfur and chlorine proceeds through a two-step exothermic process[1]:

-

Formation of Dithis compound: S₈ + 4Cl₂ → 4S₂Cl₂ (ΔH = -58.2 kJ/mol)[1]

-

Chlorination of Dithis compound to this compound: S₂Cl₂ + Cl₂ ⇌ 2SCl₂ (ΔH = -40.6 kJ/mol)[1]

The second reaction is reversible, and the equilibrium can be shifted towards the product, this compound, by using an excess of chlorine and controlling the reaction temperature. The decomposition of this compound back to dithis compound and chlorine can occur at room temperature, necessitating the use of stabilizers for storage[1].

Experimental Protocols

Laboratory Scale Synthesis

The laboratory preparation of this compound can be performed by passing dry chlorine gas through molten sulfur or a solution of sulfur in a suitable solvent.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Reflux condenser

-

Heating mantle with a stirrer

-

Gas washing bottle (for drying chlorine gas)

-

Receiving flask

-

Elemental sulfur (powdered)

-

Chlorine gas source (e.g., from a cylinder or generated in situ)

-

Drying agent for chlorine gas (e.g., concentrated sulfuric acid)

-

Catalyst (optional, e.g., ferric chloride, aluminum chloride, zinc chloride)[2]

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. The three-necked flask is equipped with a gas inlet tube extending below the surface of the sulfur, a reflux condenser, and a stopper. The outlet of the condenser is connected to a gas trap to neutralize any unreacted chlorine.

-

Charge the flask with elemental sulfur.

-

Dry the chlorine gas by passing it through a gas washing bottle containing concentrated sulfuric acid.

-

Gently heat the sulfur until it melts (melting point of sulfur is ~115 °C).

-

Once the sulfur is molten, begin bubbling a slow, steady stream of dry chlorine gas through it.

-

The reaction is exothermic, and the temperature should be monitored and controlled to prevent excessive formation of higher sulfur chlorides.

-

The color of the reaction mixture will change from yellow (molten sulfur) to orange-red as dithis compound is formed, and finally to a deep cherry-red, indicating the formation of this compound.

-

Continue the chlorination until the desired color is achieved and the reaction is complete.

-

The crude this compound can then be purified by distillation.

Industrial Scale Synthesis

The industrial production of this compound is a continuous process that involves the direct chlorination of molten sulfur.

Key Process Parameters:

-

Reactors: Typically glass-lined steel or other corrosion-resistant materials.

-

Temperature Control: The reaction is highly exothermic, and efficient heat removal is crucial to maintain the desired temperature and prevent side reactions.

-

Stoichiometry: A slight excess of chlorine is often used to ensure complete conversion of dithis compound to this compound.

General Industrial Process:

-

Molten sulfur is continuously fed into a reactor.

-

A controlled stream of chlorine gas is introduced into the molten sulfur.

-

The initial reaction produces dithis compound.

-

The dithis compound is then further chlorinated in a second stage or in a continuous flow reactor to produce this compound.

-

The crude product is continuously withdrawn and purified.

Purification

The primary impurity in crude this compound is dithis compound (S₂Cl₂). Several methods can be employed for purification:

-

Fractional Distillation: This is the most common method. This compound (boiling point: 59 °C) can be separated from dithis compound (boiling point: 138 °C) by careful fractional distillation.[3] The distillation is often carried out in the presence of a small amount of phosphorus trichloride (PCl₃) which acts as a stabilizer and helps to prevent the decomposition of SCl₂ during heating.

-

Azeotropic Distillation: Distillation with phosphorus trichloride can form an azeotrope with this compound, allowing for the separation of a high-purity product.

-

Chemical Purification: Bubbling excess chlorine through the crude product at low temperatures can convert the remaining S₂Cl₂ to SCl₂.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | SCl₂ | [4] |

| Molar Mass | 102.97 g/mol | [4] |

| Appearance | Cherry-red liquid | [4] |

| Density | 1.621 g/cm³ | [4] |

| Melting Point | -121 °C | [4] |

| Boiling Point | 59 °C (decomposes) | [4] |

| Solubility | Reacts with water; soluble in benzene, carbon tetrachloride | [3][5] |

Table 2: Typical Reaction Conditions for this compound Synthesis

| Parameter | Laboratory Scale | Industrial Scale | Reference |

| Starting Material | Elemental Sulfur | Molten Sulfur | |

| Chlorinating Agent | Chlorine Gas | Chlorine Gas | |

| Temperature (S₂Cl₂ formation) | ~115-140 °C | 130-140 °C | |

| Temperature (SCl₂ formation) | Room Temperature to 60 °C | Controlled, often below 40 °C | [5] |

| Catalyst | FeCl₃, AlCl₃, ZnCl₂ (optional) | Often used, e.g., iron | [2] |

| Pressure | Atmospheric | 0.05 - 0.18 MPa | [2] |

| Molar Ratio (Cl₂:S) | Excess Cl₂ for SCl₂ | 2.00-2.06 : 1 | [2] |

| Purity (after purification) | >98% | ≥98% | [2][6] |

Table 3: Analytical Data for this compound Characterization

| Analytical Technique | Observed Data/Parameter | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for impurity profiling and identification of derivatized products. | [6][7] |

| Infrared (IR) Spectroscopy | Characteristic S-Cl stretching vibrations between 500-550 cm⁻¹. | [6] |

| Iodometric Titration | Quantitative analysis by reacting with potassium iodide and titrating the liberated iodine with sodium thiosulfate. | [6] |

| Refractive Index (n_D²⁰) | 1.5570 | [6] |

Mandatory Visualizations

Signaling Pathway of this compound Synthesis

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow for Laboratory Synthesis

Caption: Workflow for the laboratory synthesis of this compound.

Safety Considerations

This compound is a corrosive and toxic substance that must be handled with extreme care.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. A full-face respirator with an appropriate cartridge may be necessary for handling larger quantities.

-

Storage: Store in a cool, dry, well-ventilated area away from water, moisture, and incompatible materials such as strong oxidizing agents and bases. Containers should be tightly sealed to prevent the escape of corrosive vapors and decomposition.

-

Spills: In case of a spill, evacuate the area and wear appropriate PPE. Small spills can be absorbed with an inert material such as sand or vermiculite. Do not use water to clean up spills, as it reacts violently with this compound.

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound from elemental sulfur and chlorine is a well-established and important chemical process. By carefully controlling the reaction conditions, particularly temperature and the stoichiometry of the reactants, high yields of pure this compound can be obtained. This technical guide provides the essential information for the safe and efficient synthesis of this valuable reagent for research and industrial applications. Adherence to the detailed protocols and safety precautions outlined is paramount to ensure a successful and safe outcome.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN1184139C - Method for preparing this compound - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Sulfur_dichloride [chemeurope.com]

- 5. This compound | Cl2S | CID 25353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. webqc.org [webqc.org]

- 7. Method for Derivatization and Detection of Chemical Weapons Convention Related Sulfur Chlorides via Electrophilic Addition with 3-Hexyne - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Geometry and Bond Angle of Sulfur Dichloride (SCl₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of sulfur dichloride (SCl₂), a compound of interest in various synthetic applications. A thorough understanding of its geometry and bond angles is crucial for predicting its reactivity and designing novel molecular entities. This document outlines the theoretical basis for its structure, presents key quantitative data, details the experimental protocols for its characterization, and provides a visual representation of the underlying principles governing its molecular geometry.

Theoretical Framework: VSEPR Theory and the Geometry of SCl₂

The molecular geometry of this compound can be accurately predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central sulfur atom in SCl₂ is surrounded by two bonding pairs of electrons (from the S-Cl bonds) and two non-bonding lone pairs of electrons.[1][2] This gives a total of four electron domains around the central sulfur atom.

According to VSEPR theory, these four electron domains arrange themselves in a tetrahedral geometry to minimize electrostatic repulsion.[3][4] However, the shape of the molecule is determined by the arrangement of the atoms, not the electron pairs. With two bonding pairs and two lone pairs, the resulting molecular geometry is bent or V-shaped .[1][4]

The presence of the two lone pairs on the sulfur atom significantly influences the Cl-S-Cl bond angle. Lone pairs exert a greater repulsive force than bonding pairs, compressing the angle between the S-Cl bonds.[5][6] Consequently, the bond angle in SCl₂ is expected to be less than the ideal tetrahedral angle of 109.5°.[5][6]

Quantitative Structural Data

The precise bond angle and bond length of SCl₂ have been determined experimentally. The table below summarizes these key quantitative parameters.

| Parameter | Value | Experimental Method |

| Molecular Geometry | Bent | Microwave Spectroscopy, Gas Electron Diffraction |

| Electron Geometry | Tetrahedral | VSEPR Theory |

| Cl-S-Cl Bond Angle | ~103°[1][5][7] | Microwave Spectroscopy |

| Cl-S-Cl Bond Angle | 102.71° ± 0.09° | Gas Electron Diffraction |

| S-Cl Bond Length | ~201 pm[5][8] | Microwave Spectroscopy |

| S-Cl Bond Length | 201.3 ± 0.1 pm (2.013 ± 0.001 Å) | Gas Electron Diffraction |

| Hybridization | sp³[1][3] | VSEPR Theory |

Experimental Protocols for Structural Determination

The molecular geometry of SCl₂ is primarily determined using two high-resolution gas-phase techniques: microwave spectroscopy and gas electron diffraction.

Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the rotational constants of a molecule, from which its precise geometry can be derived.[4]

Methodology:

-

Sample Preparation: A gaseous sample of SCl₂ is introduced into a high-vacuum absorption cell. Due to the instability of SCl₂, which decomposes into S₂Cl₂ and Cl₂, the sample is typically cooled to dry ice temperatures to reduce its vapor pressure and slow down decomposition. The sample often needs to be replaced frequently, approximately every 30 to 60 minutes.

-

Microwave Radiation: The sample is irradiated with microwave radiation over a specific frequency range, for instance, 9000-36000 MHz.

-

Absorption and Detection: As the frequency of the microwave radiation is swept, the molecules absorb energy at specific frequencies corresponding to transitions between their rotational energy levels. This absorption is detected by a sensitive detector. A conventional Stark-modulated spectrograph is often employed to enhance sensitivity.

-

Spectral Analysis: The resulting microwave spectrum consists of a series of absorption lines. By analyzing the frequencies of these lines, the rotational constants (A, B, C) of the molecule can be determined.

-

Structural Determination: The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the bond lengths and bond angles. By analyzing the rotational constants of different isotopologues (e.g., containing ³⁵Cl and ³⁷Cl), a precise and unambiguous determination of the molecular geometry can be achieved.

Gas Electron Diffraction (GED)

Gas electron diffraction is another key technique used to determine the structure of molecules in the gas phase.[3]

Methodology:

-

Electron Beam Generation: A high-energy beam of electrons is generated from an electron gun in a vacuum chamber.

-

Sample Interaction: The electron beam is directed through a fine nozzle into a chamber containing the gaseous SCl₂ sample. The electrons are scattered by the electric field of the atoms in the SCl₂ molecules.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern of concentric rings on a detector (historically a photographic plate, now often an electron imaging plate). The intensity of the scattered electrons varies as a function of the scattering angle.

-

Data Analysis: The diffraction pattern is analyzed to yield a radial distribution curve. This curve shows the probability of finding two atoms at a certain distance from each other. Peaks in the radial distribution curve correspond to the internuclear distances within the molecule (S-Cl and Cl-Cl distances).

-

Structure Refinement: By fitting the experimental scattering data to a theoretical model of the molecule, precise values for the bond lengths and bond angles can be determined.

Visualization of VSEPR Theory for SCl₂

The following diagram, generated using the DOT language, illustrates the logical steps in determining the molecular geometry of SCl₂ based on VSEPR theory.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. GT Digital Repository [repository.gatech.edu]

- 7. pubs.aip.org [pubs.aip.org]

- 8. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity of Sulfur Dichloride with Alkenes and Alkynes for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of sulfur dichloride (SCl₂) with alkenes and alkynes. It is designed to be a valuable resource for researchers and scientists in the field of organic synthesis and drug development, offering detailed insights into reaction mechanisms, product outcomes, and practical experimental procedures. The strategic application of these reactions can lead to the synthesis of novel sulfur-containing molecules with potential therapeutic applications.

Core Principles of this compound Reactivity

This compound is a highly reactive electrophilic reagent that readily engages with the electron-rich π-systems of alkenes and alkynes. The fundamental reaction involves the electrophilic addition of SCl₂ across the double or triple bond, leading to the formation of β-chloro-substituted thioethers or divinyl sulfides, respectively.

The reaction with alkenes is a well-established method for synthesizing thioethers. For instance, the reaction of ethylene with this compound is a known route to produce bis(2-chloroethyl)sulfide, commonly known as mustard gas.[1] Similarly, SCl₂ reacts with 1,5-cyclooctadiene to form a bicyclic thioether.[2] The electrophilic nature of SCl₂ drives the reaction, often proceeding through a cyclic episulfonium ion intermediate. This intermediate is then opened by a chloride ion, typically in an anti-fashion, to yield the dichlorinated sulfide product.

The reaction with alkynes is less documented but follows a similar electrophilic addition pathway. The reaction of SCl₂ with two equivalents of an alkyne can lead to the formation of divinyl sulfides.[1] The stereochemistry of this addition is an important consideration in synthetic design.

Reactivity with Alkenes

The addition of this compound to alkenes is a versatile method for the synthesis of β-chloro thioethers. The reaction mechanism, stereochemistry, and product yield are influenced by the structure of the alkene and the reaction conditions.

Reaction Mechanism and Stereochemistry

The reaction is initiated by the electrophilic attack of this compound on the alkene's double bond. This leads to the formation of a bridged episulfonium ion intermediate. The subsequent nucleophilic attack by a chloride ion on one of the carbon atoms of the episulfonium ring results in the opening of the ring and the formation of the β-chloro thioether.

The stereochemistry of the addition is typically anti, meaning the two chlorine atoms add to opposite faces of the original double bond.[3] This is a consequence of the backside attack of the chloride ion on the episulfonium ion intermediate. For example, the reaction with cis-2-butene would be expected to yield a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dichlorobutyl sulfide, while the reaction with trans-2-butene would give the meso compound, (2R,3S)-2,3-dichlorobutyl sulfide.[3][4][5]

However, the stereoselectivity can be influenced by the substrate. For instance, the reaction with norbornene derivatives can show a preference for exo addition due to steric hindrance on the endo face.[6]

dot

Caption: General mechanism for the electrophilic addition of SCl₂ to an alkene.

Experimental Protocols and Data

The following tables summarize quantitative data and provide detailed experimental protocols for the reaction of this compound with various alkenes.

Table 1: Reaction of this compound with Various Alkenes

| Alkene | Product | Reaction Conditions | Yield (%) | Reference |

| Ethylene | Bis(2-chloroethyl) sulfide | SCl₂ added to ethylene gas, temp. < 35°C | Not specified | [7] |

| 1,5-Cyclooctadiene | 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane | SCl₂ in CH₂Cl₂, -50 to -60°C, 2h | >95 (crude) | [2][8] |

| Cyclohexene | trans-1,2-Dichloro-3-(chlorothio)cyclohexane | SCl₂ in pentane, 0°C | Not specified | General procedure |

| Styrene | Mixture of adducts | Varies | Not specified | [9][10] |

Experimental Protocol 1: Synthesis of Bis(2-chloroethyl) sulfide from Ethylene and SCl₂ [7]

-

Materials: Ethylene gas, this compound, concentrated sulfuric acid, 10% sodium hydroxide solution.

-

Apparatus: A round-bottom flask equipped with a gas inlet tube, a dropping funnel, and a gas outlet tube. The apparatus must be placed in a well-ventilated fume hood.

-

Procedure:

-

Ethylene gas is washed and dried by passing it through concentrated sulfuric acid, 10% sodium hydroxide solution, and then concentrated sulfuric acid again.

-

20 g of this compound is placed in the reaction flask.

-

A steady stream of ethylene is introduced into the reaction flask.

-

An additional 30 g of this compound is added dropwise from the dropping funnel in three portions.

-

The reaction flask is immersed in a cooling water bath to maintain the reaction temperature below 35°C.

-

The passage of ethylene is continued until all the this compound has reacted.

-

The product, bis(2-chloroethyl) sulfide, is purified by distillation under reduced pressure (boiling point 106-108°C at 15 mmHg).

-

Experimental Protocol 2: Synthesis of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane from 1,5-Cyclooctadiene and SCl₂ [2][8]

-

Materials: 1,5-Cyclooctadiene, this compound, dichloromethane (reagent grade).

-

Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, placed in a dry ice-acetone bath.

-

Procedure:

-

A solution of 1,5-cyclooctadiene (1.02 mol) in 1 L of dichloromethane is placed in the flask and cooled to -50 to -60°C under a slow stream of dry nitrogen.

-

A solution of freshly purified this compound (1.02 mol) in 500 mL of dichloromethane is added slowly over 2 hours with vigorous stirring, maintaining the temperature at or below -50°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

-

Reactivity with Alkynes

The reaction of this compound with alkynes provides a route to various unsaturated organosulfur compounds, most notably divinyl sulfides.

Reaction Mechanism

Similar to alkenes, the reaction of SCl₂ with alkynes is an electrophilic addition. The reaction likely proceeds through a vinyl cation or a bridged thiirenium ion intermediate. The subsequent addition of a second equivalent of the alkyne and elimination of HCl can lead to the formation of divinyl sulfides. The regioselectivity and stereoselectivity of the addition are key aspects to consider. For terminal alkynes, the addition is expected to follow Markovnikov's rule. The stereochemistry of the resulting double bonds in the divinyl sulfide product can be influenced by the reaction conditions and the structure of the alkyne.

dot

Caption: Plausible mechanism for the formation of divinyl sulfide from an alkyne and SCl₂.

Experimental Protocols and Data

Detailed experimental data for the reaction of SCl₂ with a wide range of alkynes is less available in the literature compared to alkenes. However, the synthesis of divinyl sulfides from arylacetylenes and sodium sulfide provides a related and well-documented procedure. An efficient synthesis of bis[(E)-1-(halomethyl)-2-chlorovinyl] sulfides has been developed via the regio- and stereoselective electrophilic addition of SCl₂ to propargyl halides.

Table 2: Reaction of this compound with Alkynes

| Alkyne | Product | Reaction Conditions | Yield (%) | Reference |

| Propargyl halides | Bis[(E)-1-(halomethyl)-2-chlorovinyl] sulfides | SCl₂ addition | Efficient | |

| Phenylacetylene | Mixture of cis/cis and cis/trans isomers of bis(2-phenylvinyl)sulfide | With Na₂S·9H₂O, 40-90°C, <6h | Good | |

| (Trimethylsilyl)acetylene | E,E-bis-(2-chloro-2-trimethylsilylvinyl) sulfide | SCl₂ addition | Stereoselective | [11] |

Applications in Drug Development

Sulfur-containing compounds are prevalent in a wide array of pharmaceuticals and natural products, exhibiting diverse biological activities.[12][13] Thioethers, in particular, are common scaffolds in drug molecules.[12] The reactions of this compound with alkenes and alkynes offer a direct and efficient route to introduce sulfur into organic molecules, thereby providing access to novel chemical entities for drug discovery programs.

The products of these reactions, such as β-chloro thioethers and divinyl sulfides, can serve as versatile intermediates for further synthetic transformations. The chlorine atoms can be displaced by various nucleophiles to introduce a range of functional groups, allowing for the rapid generation of compound libraries for biological screening.

For example, the synthesis of sulfur-containing heterocycles, which are important pharmacophores, can be achieved through intramolecular cyclization of the adducts formed from SCl₂ and appropriately functionalized dienes or enynes.[11] Furthermore, some organosulfur compounds have shown potential as antiviral and antifungal agents, and the reactions described herein could be employed in the synthesis of analogs with improved efficacy.[14][15] The cytotoxicity of some bis(2-chloroalkyl)sulfides has also been a subject of study, indicating potential applications in cancer research.[16]

dot

Caption: Workflow for drug discovery utilizing SCl₂ reactivity.

Safety Considerations

This compound is a toxic, corrosive, and moisture-sensitive liquid. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. SCl₂ reacts exothermically with water, releasing toxic and corrosive hydrogen chloride gas. Therefore, all glassware must be dry, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon). For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.

This guide provides a foundational understanding of the reactivity of this compound with alkenes and alkynes. Further exploration of the extensive literature will undoubtedly reveal more nuanced applications and methodologies for leveraging this powerful reagent in the pursuit of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 8. 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxic compounds. Part 21. Chloro-, methoxy-, and methoxy-carbonyl-derivatives of (bis-2-chloroethylamino)-phenols and -anilines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Sulfur Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur dichloride (SCl₂), a cherry-red liquid, is a pivotal reagent in organic and inorganic synthesis. However, its inherent thermal instability presents significant challenges in its handling, storage, and application, particularly in processes requiring elevated temperatures. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. It consolidates available physicochemical data, outlines detailed experimental protocols for the characterization of its decomposition, and discusses the decomposition pathway. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or study this compound and related compounds.

Introduction

This compound is the simplest of the sulfur chlorides and serves as a versatile precursor for the synthesis of a wide array of organosulfur compounds.[1] Despite its utility, SCl₂ is known to be thermally labile, decomposing even at room temperature. This instability can impact reaction yields, product purity, and safety. A thorough understanding of its decomposition behavior is therefore crucial for its effective and safe use in research and industrial applications.

This guide details the thermal decomposition of SCl₂, focusing on the decomposition products, the underlying thermodynamics, and methodologies for its investigation.

Physicochemical and Thermodynamic Properties

A summary of the key physical and thermodynamic properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental conditions.

Table 1: Physicochemical and Thermodynamic Properties of this compound

| Property | Value | Reference(s) |

| Physical Properties | ||

| Molecular Formula | SCl₂ | [1] |

| Molar Mass | 102.97 g/mol | [1] |

| Appearance | Cherry-red liquid | [1] |

| Density | 1.621 g/cm³ at 25 °C | [2] |

| Melting Point | -121.0 °C (152.15 K) | [2] |

| Boiling Point | 59 °C (332.15 K) with decomposition | [2] |

| Refractive Index (n_D) | 1.5570 at 20 °C | [2] |

| Thermodynamic Properties | ||

| Standard Enthalpy of Formation (liquid, 298.15 K) | -50.0 ± 4.0 kJ/mol | |

| Standard Enthalpy of Formation (gas, 298.15 K) | -22.0 ± 4.0 kJ/mol | |

| Standard Molar Entropy (liquid, 298.15 K) | 204.0 ± 8.0 J/(mol·K) | |

| Standard Molar Entropy (gas, 298.15 K) | 281.56 J/(mol·K) | |

| Heat of Vaporization | 30.5 kJ/mol | [2] |

Thermal Decomposition Pathway

The thermal decomposition of this compound is primarily a reversible disproportionation reaction. The principal products are dithis compound (S₂Cl₂) and molecular chlorine (Cl₂).[3]

3.1. Main Decomposition Reaction

The overall decomposition reaction is as follows:

2 SCl₂(l/g) ⇌ S₂Cl₂(l/g) + Cl₂(g)

This equilibrium is known to lie towards the side of this compound at lower temperatures in the presence of an excess of chlorine. However, upon heating, the equilibrium shifts to the right, favoring the formation of the more stable dithis compound and chlorine gas.[3] The decomposition can proceed slowly even at room temperature, and pure samples are often stored in sealed ampules where a slight positive pressure of chlorine develops, inhibiting further decomposition.[3]

3.2. Kinetic Data

Table 2: Kinetic Parameters for the Thermal Decomposition of this compound

| Parameter | Value | Method |

| Arrhenius Activation Energy (Eₐ) | Data not available | - |

| Pre-exponential Factor (A) | Data not available | - |

| Rate Law | Assumed first or second order | - |

Experimental Protocols for Decomposition Analysis

To investigate the thermal stability and decomposition of this compound, a combination of thermoanalytical and spectroscopic techniques can be employed. The following sections outline detailed, generalized protocols for such studies.

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique can be used to determine the onset of decomposition and the stoichiometry of the mass loss.

4.1.1. Experimental Workflow

4.1.2. Detailed Methodology

-

Instrumentation: A thermogravimetric analyzer capable of handling corrosive gases is recommended. The system should be equipped with a high-precision balance and a furnace with accurate temperature control.

-

Sample Preparation: Due to the reactivity of SCl₂ with atmospheric moisture, all sample handling should be performed in an inert atmosphere (e.g., a glovebox filled with nitrogen or argon).

-

Crucible Selection: Use a hermetically sealable crucible, typically made of aluminum or gold, to contain the volatile and corrosive liquid. This prevents premature evaporation and protects the instrument.

-

Experimental Conditions:

-

Sample Mass: A small sample size of 5-10 mg is typically used.

-

Atmosphere: A high-purity inert gas (nitrogen or argon) should be used as the purge gas at a flow rate of 20-50 mL/min to remove decomposition products from the furnace.

-

Temperature Program: A linear heating rate of 5-20 °C/min from ambient temperature to a final temperature above the decomposition point (e.g., 200 °C) is common. An initial isothermal period at a low temperature can be used to establish a stable baseline.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the total mass loss, which can be correlated to the stoichiometry of the decomposition reaction.

4.2. Gas-Phase Kinetic Study using In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

This method allows for the real-time monitoring of the concentrations of gaseous reactants and products, enabling the determination of reaction kinetics.

4.2.1. Experimental Workflow

4.2.2. Detailed Methodology

-

Instrumentation: An FTIR spectrometer equipped with a gas-phase reaction cell is required. The cell should be made of materials resistant to corrosive gases (e.g., stainless steel or a coated material) and have infrared-transparent windows (e.g., KBr or ZnSe). The cell must be heatable with precise temperature control.

-

Sample Introduction: A known partial pressure of SCl₂ vapor is introduced into the pre-heated and evacuated reaction cell. This can be achieved by injecting a known amount of liquid SCl₂ into the heated cell and allowing it to vaporize completely.

-

Experimental Conditions:

-

Temperature: The experiment is performed isothermally at several different temperatures (e.g., in the range of 60-150 °C) to determine the temperature dependence of the rate constant.

-

Pressure: The total pressure in the cell is typically maintained at a constant value by adding an inert buffer gas (e.g., nitrogen or argon).

-

-

In-Situ Monitoring: FTIR spectra are recorded at regular time intervals throughout the decomposition process. The characteristic infrared absorption bands of SCl₂ (e.g., around 514 and 535 cm⁻¹) and potentially S₂Cl₂ can be monitored.

-

Data Analysis:

-

The concentration of SCl₂ at each time point is determined from the integrated absorbance of its characteristic peaks using the Beer-Lambert law (A = εbc). Calibration curves using known concentrations of SCl₂ should be prepared beforehand.

-

The rate of decomposition is determined by plotting the concentration of SCl₂ versus time. The order of the reaction can be determined by fitting the data to different rate laws (e.g., first-order or second-order).

-

By repeating the experiment at different temperatures, the rate constants (k) at each temperature can be calculated.

-

The Arrhenius parameters (activation energy, Eₐ, and pre-exponential factor, A) can be determined from a plot of ln(k) versus 1/T (the Arrhenius plot).

-

Safety and Handling

This compound is a toxic and corrosive substance that reacts with water.[4] Proper safety precautions are essential when handling this chemical.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, a face shield, and a lab coat.[5]

-

Ventilation: All work with SCl₂ should be conducted in a well-ventilated chemical fume hood.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale the vapors. In case of a spill, absorb the material with a dry, inert absorbent and dispose of it as hazardous waste.[6]

-

Storage: Store SCl₂ in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and metals. Containers should be tightly sealed.[7]

Conclusion

The thermal decomposition of this compound to dithis compound and chlorine is a critical consideration for its use in synthesis and other applications. While the primary decomposition pathway is established, there is a notable lack of publicly available, experimentally determined kinetic data. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the thermal stability and decomposition kinetics of SCl₂. A thorough understanding of these properties will enable the development of safer and more efficient processes involving this important chemical intermediate.

Disclaimer: This document is intended for informational purposes only and does not constitute a substitute for professional safety training and a thorough review of the Safety Data Sheet (SDS) for this compound. All experimental work should be conducted with appropriate safety measures in place.

References

Spectroscopic Analysis of Sulfur Dichloride (SCl₂): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for sulfur dichloride (SCl₂), a crucial reagent in synthetic chemistry. The following sections detail its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopic properties, offering insights into its molecular structure and vibrational modes. This document adheres to stringent data presentation and visualization standards to facilitate research and development applications.

Vibrational Spectroscopy: IR and Raman Data

This compound is a non-linear molecule belonging to the C₂ᵥ point group. This symmetry dictates its vibrational modes and their activity in IR and Raman spectroscopy. The molecule has three fundamental vibrational modes, all of which are active in both IR and Raman spectroscopy.

The vibrational frequencies of this compound have been well-characterized. The data presented below is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook, based on the comprehensive compilation by Shimanouchi (1972).[1]

Data Summary

The fundamental vibrational frequencies for this compound are summarized in the table below. These values are essential for the qualitative identification of the compound.[1][2]

| Vibrational Mode | Symmetry | Description | IR Frequency (gas, cm⁻¹)[1] | Raman Frequency (liquid, cm⁻¹)[1] |

| ν₁ | a₁ | Symmetric S-Cl Stretch | 525 | 514 (polarized) |

| ν₂ | a₁ | Cl-S-Cl Bending | - | 208 (polarized) |

| ν₃ | b₁ | Asymmetric S-Cl Stretch | - | 535 |

Note: The IR frequencies provided are for the gas phase, while Raman frequencies are for the liquid phase. Some sources may report slightly different values depending on the experimental conditions and phase of the sample.[1]

Logical Framework for Vibrational Analysis

The C₂ᵥ symmetry of this compound determines the number and type of its vibrational modes and their spectroscopic activity. The relationship between the molecular structure and its expected spectroscopic output is a cornerstone of vibrational analysis.

Caption: SCl₂ Vibrational Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR data for this compound is exceptionally challenging, and as such, detailed spectra are not available in the literature. This difficulty arises from the intrinsic properties of the constituent nuclei: sulfur-33 (³³S), chlorine-35 (³⁵Cl), and chlorine-37 (³⁷Cl).

All three of these isotopes are quadrupolar nuclei (spin I > 1/2). The interaction of their nuclear quadrupole moment with the surrounding asymmetric electric field gradient leads to very efficient nuclear relaxation. This results in extremely broad resonance signals, often spanning tens of thousands of Hertz, which are difficult to distinguish from baseline noise with standard high-resolution NMR spectrometers.[3][4][5][6][7][8] Furthermore, ³³S has a very low natural abundance and a low gyromagnetic ratio, which severely limits its sensitivity.[4][5]

The table below summarizes the key NMR properties of the relevant isotopes, illustrating the challenges in their detection.

| Isotope | Spin (I) | Natural Abundance (%) | Gyromagnetic Ratio (10⁷ rad T⁻¹s⁻¹) | Quadrupole Moment (10⁻²⁸ Q/m²) | Receptivity vs. ¹H |

| ³³S | 3/2 | 0.76 | 2.056 | -0.0678 | 1.72 x 10⁻⁵ |

| ³⁵Cl | 3/2 | 75.78 | 2.624 | -0.0817 | 3.58 x 10⁻³ |

| ³⁷Cl | 3/2 | 24.22 | 2.184 | -0.0644 | 6.56 x 10⁻⁴ |

Due to these inherent difficulties, NMR is not a practical technique for the routine characterization of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following sections provide representative methodologies for obtaining IR and Raman spectra of a liquid sample such as this compound.

Infrared (IR) Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum for a neat liquid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Instrument Preparation : Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or zinc selenide) must be clean.

-

Background Spectrum : Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application : Place a single drop of liquid this compound directly onto the center of the ATR crystal. Due to the corrosive and reactive nature of SCl₂, this should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

-

Data Acquisition : Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. A typical experiment involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning : After analysis, carefully clean the ATR crystal using a suitable solvent (e.g., dry hexane or carbon tetrachloride), followed by isopropanol or acetone, ensuring all traces of SCl₂ are removed.

Raman Spectroscopy Protocol

This protocol outlines a general procedure for acquiring a Raman spectrum of a liquid sample.

Caption: General Raman Spectroscopy Workflow

Detailed Steps:

-

Sample Preparation : Place the liquid this compound into a Raman-compatible container, such as a glass NMR tube or a sealed capillary tube. This must be done in a fume hood.

-

Instrument Setup :

-

Place the sample into the designated holder within the Raman spectrometer.

-

Select an appropriate laser excitation source. A common choice is a 532 nm or 785 nm laser.

-

Adjust the laser power to a low level (e.g., 1-10 mW) to avoid sample decomposition, as SCl₂ can be unstable.

-

Focus the laser beam into the center of the liquid sample.

-

-

Data Acquisition :

-

Set the data acquisition parameters, such as an integration time of 10-30 seconds and 5-10 accumulations.

-

Initiate the spectral acquisition. The spectrometer disperses the inelastically scattered light onto a CCD detector.

-

-

Data Processing :

-

The raw data is processed to generate a spectrum of Raman intensity versus Raman shift (in cm⁻¹).

-

Standard processing steps include baseline correction to remove fluorescence background and cosmic ray removal to eliminate sharp, narrow artifacts. The final spectrum can then be analyzed for characteristic vibrational peaks.[9]

-

References

- 1. Tables of molecular vibrational frequencies. Consolidated volume II | Semantic Scholar [semanticscholar.org]

- 2. fiveable.me [fiveable.me]

- 3. pubs.aip.org [pubs.aip.org]

- 4. mdpi.com [mdpi.com]

- 5. (33S) Sulfur NMR [chem.ch.huji.ac.il]

- 6. (Cl) Chlorine NMR [chem.ch.huji.ac.il]

- 7. NMR Periodic Table: Sulfur NMR [imserc.northwestern.edu]

- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 9. Vibrational Frequencies of Dichlorodifluoromethane Using a Lie Algebraic Framework | East European Journal of Physics [periodicals.karazin.ua]

Sulfur Dichloride: A Comprehensive Technical Guide to its Phase Behavior and Thermodynamic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur dichloride (SCl₂), a cherry-red, fuming liquid with a pungent chlorine-like odor, is a fundamental sulfur halide with significant applications in synthetic chemistry.[1][2] Its utility as a precursor in the synthesis of organosulfur compounds, including thioethers and mustard gas analogues, makes a thorough understanding of its physicochemical properties essential for safe handling, process optimization, and reaction design.[3] This technical guide provides an in-depth analysis of the phase behavior and thermodynamic properties of this compound, supported by a summary of quantitative data, descriptions of experimental methodologies, and visualizations of its key chemical transformations.

Phase Behavior

At standard temperature and pressure, this compound exists as a liquid.[1][2] It undergoes distinct phase transitions from solid to liquid and from liquid to gas under specific temperature and pressure conditions.

Melting Point

This compound freezes into a yellow crystalline solid at a temperature of -121.0 °C.[1] Some sources also report a melting point of -122 °C.[4]

Boiling Point

The boiling point of this compound is 59 °C, at which it also undergoes decomposition.[1][2][4] This decomposition reaction is a critical consideration in its handling and purification.

Vapor Pressure

The vapor pressure of this compound increases with temperature. At 20 °C, its vapor pressure is reported to be 21.6 kPa or 162 mm Hg.[4] The relationship between vapor pressure and temperature can be described by the Antoine equation, log₁₀(P) = A - B/(T + C), where P is the vapor pressure and T is the temperature. For this compound, the parameters have been determined as A = 3.981, B = 1132, and C = -40.15 for a temperature range of 253-332 K.[1]

Thermodynamic Properties

The thermodynamic properties of this compound provide crucial insights into its stability, reactivity, and energy content.

Enthalpy and Entropy

The standard enthalpy of formation (ΔHf°) for gaseous this compound is -17.57 kJ/mol.[5] The standard molar entropy (S°) of gaseous SCl₂ is 281.60 J/(mol·K).[5] The heat of vaporization is 30.5 kJ/mol, and the heat of fusion is 6.4 kJ/mol.[1]

Heat Capacity

The molar heat capacity of gaseous this compound at 25 °C and 0.1 MPa is 50.89 J/(mol·K).[4]

Data Summary

The following tables provide a structured summary of the key quantitative data for the phase behavior and thermodynamic properties of this compound.

Table 1: Phase Behavior of this compound

| Property | Value | Citations |

| Melting Point | -121.0 °C / -122 °C | [1][4] |

| Boiling Point | 59 °C (with decomposition) | [1][2][4] |

| Density (liquid, 25 °C) | 1.621 g/cm³ | [1] |

| Vapor Pressure (20 °C) | 21.6 kPa / 162 mm Hg | [4] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Citations |

| Molar Mass | 102.971 g/mol | [1] |

| Standard Enthalpy of Formation (gas) | -17.57 kJ/mol | [5] |

| Standard Molar Entropy (gas) | 281.60 J/(mol·K) | [5] |

| Heat of Vaporization | 30.5 kJ/mol | [1] |

| Heat of Fusion | 6.4 kJ/mol | [1] |

| Molar Heat Capacity (gas, 25 °C) | 50.89 J/(mol·K) | [4] |

Experimental Protocols

The determination of the phase behavior and thermodynamic properties of a reactive compound like this compound requires specialized experimental techniques. While specific, detailed protocols for SCl₂ are not widely published due to its hazardous nature, the following sections describe the general methodologies employed for such measurements.

Melting Point Determination

The melting point of a solid can be determined using a melting point apparatus, such as a Mel-Temp device or a Thiele tube. A small, powdered sample of the solidified SCl₂ would be placed in a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting point range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point of a liquid that decomposes upon heating, such as SCl₂, is challenging to measure accurately. A common method involves distillation or reflux. In a micro-boiling point determination using a Thiele tube, a small sample of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube is observed. The boiling point is the temperature recorded when, upon cooling, the liquid is drawn back into the capillary tube. Given the decomposition of SCl₂, this measurement would need to be performed rapidly and with careful observation for any changes in the substance's appearance.

Vapor Pressure Measurement

Several methods can be used to measure vapor pressure, including the static method, the isoteniscope method, and effusion methods. For a substance like SCl₂, a static method in a closed system with a pressure transducer would be suitable. The liquid would be placed in a thermostated container, and after allowing the system to reach equilibrium at a specific temperature, the pressure of the vapor phase would be measured.

Calorimetry for Enthalpy of Fusion and Vaporization

Differential Scanning Calorimetry (DSC) is a common technique for measuring the enthalpy of fusion and vaporization. A small, sealed sample of SCl₂ would be heated at a constant rate in the DSC instrument. The instrument measures the heat flow required to maintain the sample at the same temperature as a reference. The energy absorbed during the phase transitions (melting and boiling) corresponds to the enthalpy of fusion and vaporization, respectively.

Determination of Enthalpy of Formation and Entropy

The standard enthalpy of formation is often determined indirectly using Hess's Law. This involves measuring the enthalpies of reactions involving the compound of interest and then combining these with the known enthalpies of formation of the other reactants and products to calculate the enthalpy of formation of the compound. The standard entropy can be determined from heat capacity measurements from near absolute zero up to the standard temperature, accounting for the entropy changes during any phase transitions.

Key Chemical Transformations of this compound

The following diagrams, generated using the DOT language, illustrate the primary synthesis route for this compound and some of its key reactions.

Caption: Synthesis pathway of this compound from Elemental Sulfur.

Caption: Overview of key reactions involving this compound.

Conclusion

References

A Technical Guide to the Discovery and Historical Synthesis of Sulfur Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur dichloride (SCl₂), a cherry-red liquid with a pungent odor, is the simplest of the sulfur chlorides.[1] It serves as a crucial precursor in the synthesis of a variety of organosulfur compounds, making it a compound of significant interest in both industrial and academic research.[1][2] This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | SCl₂ |

| Molar Mass | 102.96 g/mol |

| Appearance | Cherry-red liquid[1] |

| Odor | Pungent[2] |

| Density | 1.621 g/cm³ at 25°C[2] |

| Melting Point | -121.0 °C[2] |

| Boiling Point | 59 °C (decomposes)[1][2] |

| Molecular Geometry | Bent[2] |

| Bond Angle (Cl-S-Cl) | 103°[2] |

| Dipole Moment | 1.60 D[2] |

Historical Context and Discovery

While the precise date and discoverer of this compound are not definitively documented in readily available historical records, its characterization and systematic study occurred in the late 19th century.[2] The development of synthetic methods for sulfur chlorides was closely linked to the burgeoning field of organic and inorganic chemistry during this period. The synthesis of mustard gas (bis(2-chloroethyl) sulfide) using this compound and ethylene, a process investigated as early as 1822 by César-Mansuète Despretz, highlights the early availability of sulfur chlorides, though the specific nature of the sulfur chloride used is not always clear in early literature.[3]

Historical Synthesis Methods

Two primary methods have been historically employed for the synthesis of this compound: the direct chlorination of elemental sulfur and the further chlorination of sulfur monochloride (dithis compound, S₂Cl₂).

Direct Chlorination of Elemental Sulfur

This method involves the direct reaction of molten sulfur with chlorine gas. The reaction proceeds in a two-step process, initially forming sulfur monochloride, which is then further chlorinated to this compound.[1][2]

Reaction Pathway:

The overall reaction is exothermic. Industrial production often utilizes this continuous process at temperatures between 130-140°C.[2]

Experimental Protocol: Direct Chlorination of Molten Sulfur

Objective: To synthesize this compound by passing chlorine gas over molten sulfur.

Materials:

-

Elemental sulfur powder

-

Chlorine gas (dried)

-

Heating source (e.g., heating mantle, blowtorch)[4]

-

Glass reaction tube or flask[4]

-

Gas inlet and outlet tubes

-

Drying tube (e.g., with calcium chloride)[6]

Procedure:

-

Place a quantity of elemental sulfur into the reaction vessel.

-

Assemble the apparatus, ensuring a continuous flow path for the chlorine gas over the sulfur and into the cooled receiving flask. The chlorine gas should be dried by passing it through a drying agent like concentrated sulfuric acid or calcium chloride.[5][6]

-

Gently heat the sulfur until it melts and begins to vaporize.[4]

-

Introduce a steady stream of dry chlorine gas into the reaction vessel. An excess of chlorine gas favors the formation of this compound over sulfur monochloride.[4]

-

The volatile sulfur chlorides will distill over and collect in the cooled receiving flask. The color of the distillate provides an indication of the product composition, with the cherry-red of this compound being distinct from the amber-yellow of sulfur monochloride.[4]

-

Continue the reaction until all the sulfur has been consumed.

-

The crude product in the receiving flask will be a mixture of this compound, unreacted sulfur monochloride, and dissolved sulfur.

Purification:

-

Filtration: The crude product can be filtered to remove any solid sulfur particles.[4]

-

Further Chlorination: To convert the remaining sulfur monochloride to this compound, chlorine gas can be bubbled through the collected liquid.[4]

-

Fractional Distillation: Purification can be achieved by fractional distillation. However, this compound tends to decompose upon heating, leaving sulfur deposits on the glassware.[4] To obtain a high-purity product (98-99%), distillation can be performed in the presence of a small amount of phosphorus trichloride (PCl₃) to form an azerotrope.[1][7][8]

Chlorination of Sulfur Monochloride

This is a more controlled method for preparing this compound, particularly in a laboratory setting. It involves the direct reaction of liquid sulfur monochloride with chlorine gas.[2]

Reaction: S₂Cl₂ + Cl₂ ⇌ 2SCl₂[2]

This reaction is an equilibrium, and the forward reaction is favored at lower temperatures (20-30°C).[2]

Experimental Protocol: Chlorination of Sulfur Monochloride

Objective: To synthesize this compound by reacting sulfur monochloride with chlorine gas.

Materials:

-

Sulfur monochloride (S₂Cl₂)

-

Chlorine gas (dry)

-

Iron powder (catalyst, optional)[9]

-

Phosphorus trichloride (PCl₃, stabilizer)[9]

-

Reaction flask (e.g., a distilling flask)[9]

-

Gas inlet tube

-

Stirring apparatus (optional, but recommended)

-

Fractional distillation apparatus[9]

Procedure:

-

Place a measured amount of sulfur monochloride into the reaction flask.

-

If using a catalyst, add a small amount of iron powder (e.g., 0.1 g for 50 g of S₂Cl₂).[9]

-

Introduce a steady stream of dry chlorine gas into the liquid sulfur monochloride. The reaction is exothermic, so cooling may be necessary to maintain the temperature in the optimal range of 20-30°C.[2]

-

Continue passing chlorine gas through the liquid for a sufficient period (e.g., 30 minutes) to ensure complete reaction.[9]

-

After the chlorination is complete, allow the mixture to stand for about an hour.[9]

-

Add a small amount of phosphorus trichloride as a stabilizer to prevent the decomposition of this compound back to sulfur monochloride and chlorine.[9]

Purification:

-